2-boronothiophene-3-carboxylic Acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-boronothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO4S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,9-10H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKJHZDZZNMEAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CS1)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383261 | |

| Record name | 2-Boronothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

519054-53-6 | |

| Record name | 2-Boronothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Dihydroxyboryl)-3-thiophenecarboxylic acid; tech. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Boronothiophene-3-Carboxylic Acid: Strategies and Methodologies

An in-depth technical guide by a Senior Application Scientist

Executive Summary

2-Boronothiophene-3-carboxylic acid is a highly valuable bifunctional building block in medicinal chemistry and materials science, enabling the synthesis of complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] The synthesis of this target molecule from its corresponding aryl bromide, 2-bromothiophene-3-carboxylic acid, presents a classic challenge in modern organic synthesis: performing a C-Br to C-B bond transformation in the presence of an acidic and potentially reactive carboxylic acid functional group. This guide provides an in-depth analysis of the two primary synthetic strategies to overcome this challenge: the traditional lithiation-borylation pathway and the more contemporary palladium-catalyzed Miyaura borylation. We will explore the mechanistic underpinnings, practical considerations, and detailed experimental protocols for each approach, offering researchers a comprehensive framework for selecting and executing the optimal synthetic route.

Introduction: The Strategic Value of a Bifunctional Building Block

Thiophene-based boronic acids are indispensable reagents in organic synthesis, prized for their role as nucleophilic partners in palladium-catalyzed cross-coupling reactions that forge new carbon-carbon bonds with high efficiency and selectivity.[1] The target molecule, this compound, elevates this utility by incorporating a second functional handle—the carboxylic acid—which can be used for subsequent amide couplings, esterifications, or as a directing group. This dual functionality makes it a powerful intermediate for constructing novel pharmaceuticals and advanced organic materials.

The primary synthetic hurdle is the inherent incompatibility of the acidic proton of the carboxylic acid (pKa ≈ 3-5) with the highly basic organometallic intermediates required for traditional borylation methods.[2] This guide dissects two divergent and effective strategies to navigate this issue.

Part 1: The Lithiation-Borylation Approach

This classical method involves a two-step sequence: a halogen-metal exchange to generate a transient organolithium species, followed by electrophilic trapping with a borate ester.[3] The success of this pathway is critically dependent on managing the reactivity of the carboxylic acid.

Mechanistic Rationale and the Carboxylic Acid Dilemma

The core of this approach is the reaction of an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), with the aryl bromide at low temperatures (typically -78 °C). This halogen-metal exchange is rapid and efficient, forming a 2-lithiothiophene intermediate. This potent nucleophile then attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate), forming a boronate complex.[4] Subsequent acidic workup hydrolyzes this complex to yield the desired boronic acid.[5]

The presence of the carboxylic acid proton presents a significant complication, as it will be readily deprotonated by the organolithium reagent before any halogen-metal exchange can occur. Two primary strategies exist to address this.

Strategy 1.1: Excess Reagent Protocol

One straightforward, albeit less elegant, approach is to use a stoichiometric excess of the organolithium reagent.

-

1.0 equivalent of R-Li: Reacts with the acidic proton to form a lithium carboxylate.

-

1.0 equivalent of R-Li: Performs the intended halogen-metal exchange at the 2-position.

-

Excess R-Li: Drives the reaction to completion.

While feasible, this method consumes at least two equivalents of a costly and hazardous reagent and can increase the risk of side reactions, such as nucleophilic attack on the carboxylate.

Strategy 1.2: Protecting Group Strategy

A more robust and controlled method involves masking the carboxylic acid with a protecting group that is stable to strongly basic organolithium reagents but can be removed under mild conditions.[6][7]

-

Causality of Choice: The ideal protecting group must be inert to the cryogenic, strongly basic conditions of the lithiation step. While simple methyl or ethyl esters may be susceptible to nucleophilic attack by butyllithium, more sterically hindered esters or silyl esters offer greater stability.[8] Oxazolines are another excellent choice, known for their resistance to organometallic reagents.[6] The selection depends on the overall synthetic route and the compatibility of deprotection conditions with other functional groups.

| Protecting Group | Formation Condition | Stability to R-Li | Deprotection Condition | Key Insight |

| Methyl/Ethyl Ester | Fischer esterification (acid catalyst) | Moderate; risk of addition | Base or acid hydrolysis | Most common but riskiest choice; best for less reactive organolithiums or very short reaction times.[2] |

| tert-Butyl Ester | Isobutylene, H+ | Good | Strong acid (TFA) | Provides good steric protection but requires acidic deprotection. |

| Silyl Ester (e.g., TBDMS) | Silyl chloride, base | Good | Fluoride source (TBAF) | Mild deprotection conditions, but the Si-O bond can be labile.[8] |

| Oxazoline | Amino alcohol, heat | Excellent | Strong acid hydrolysis | Highly robust protection against a wide range of nucleophiles and bases.[6] |

Workflow for the Protecting Group Strategy

The logical flow for this approach is a three-step sequence: protection, lithiation-borylation, and deprotection.

Caption: Workflow for the protecting group-assisted lithiation-borylation.

Experimental Protocol: Lithiation-Borylation of Protected 2-Bromothiophene-3-Carboxylic Acid

This protocol is a representative example and assumes the starting material has been protected as its methyl ester.

-

Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add methyl 2-bromothiophene-3-carboxylate (1.0 eq).

-

Dissolution: Add anhydrous tetrahydrofuran (THF, ~0.1 M) via syringe and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add tert-butyllithium (1.1 eq, 1.7 M in pentane) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise via syringe.

-

Warming: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench & Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of 2 M HCl (aq). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester and deprotection of the methyl ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude solid by recrystallization or silica gel chromatography to yield this compound.

Part 2: The Palladium-Catalyzed Miyaura Borylation Approach

The Miyaura borylation is a powerful cross-coupling reaction that forms a C-B bond from an aryl halide and a diboron reagent, catalyzed by a palladium complex.[11][12] Its primary advantage is its remarkable tolerance for a wide range of functional groups, often obviating the need for protection-deprotection steps.[13]

Mechanistic Rationale and Key Advantages

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[14]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 2-bromothiophene-3-carboxylic acid to form a Pd(II) intermediate.

-

Transmetalation: In the presence of a mild base (e.g., potassium acetate, KOAc), the diboron reagent (typically bis(pinacolato)diboron, B₂pin₂) becomes activated. The boryl group is then transferred to the palladium center, displacing the bromide.

-

Expert Insight: The base is crucial. It is believed to form an 'ate' complex with the diboron reagent or to facilitate the formation of a palladium-acetate complex, which accelerates the transmetalation step.[13] Strong bases are not required and can lead to unwanted side reactions.

-

-

Reductive Elimination: The aryl and boryl groups on the palladium center reductively eliminate to form the desired aryl boronic ester product and regenerate the Pd(0) catalyst.

The mild, often near-neutral conditions of this reaction make it highly compatible with the free carboxylic acid, representing a significant improvement in atom and step economy over the lithiation approach.

Caption: Simplified catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Miyaura Borylation of 2-Bromothiophene-3-Carboxylic Acid

-

Setup: To a Schlenk flask, add 2-bromothiophene-3-carboxylic acid (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1 eq), and potassium acetate (KOAc, 3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.03 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF, ~0.2 M) via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Cooling & Filtration: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.

-

Workup: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Hydrolysis/Purification: The initial product is the pinacol ester. To obtain the boronic acid, the crude ester can be hydrolyzed by stirring with an aqueous acid (e.g., 2 M HCl) or by transesterification. The final product is then purified by recrystallization.

Part 3: Comparative Analysis and Practical Considerations

The choice between these two powerful methods depends on several factors, including substrate scope, scale, cost, and available equipment.

| Feature | Lithiation-Borylation | Miyaura Borylation |

| Functional Group Tolerance | Low (requires protection of acidic/electrophilic groups) | High (tolerates esters, amides, ketones, acids)[11] |

| Reaction Conditions | Cryogenic temperatures (-78 °C) | Elevated temperatures (80-100 °C) |

| Key Reagents | Pyrophoric organolithiums (e.g., t-BuLi)[15] | Air-sensitive but non-pyrophoric Pd catalysts |

| Atom & Step Economy | Lower (requires protection/deprotection) | Higher (often a one-step conversion) |

| Cost & Scalability | Organolithiums can be costly at scale; cryogenic conditions are energy-intensive. | Palladium catalysts and diboron reagents can be expensive, but catalyst loading is low. |

| Initial Product | Boronic acid (after hydrolysis) | Boronic ester (e.g., pinacol ester) |

Product Stability, Handling, and Purification

Thiophene boronic acids, like many heterocyclic boronic acids, can be susceptible to decomposition, primarily through protodeboronation, especially under acidic or heated conditions.[16][17]

-

Expert Recommendation: For long-term storage, it is often advantageous to keep the compound as its more stable pinacol or N-methyliminodiacetic acid (MIDA) boronate ester.[16] These esters are robust, often crystalline solids that are fully compatible with Suzuki coupling conditions, slowly releasing the active boronic acid in situ.

-

Purification: Purification can be challenging due to the polarity of the molecule and potential for decomposition on silica gel. Recrystallization from an appropriate solvent system is often the preferred method.

Safety Imperatives

-

Organolithium Reagents: n-BuLi and t-BuLi are highly pyrophoric and react violently with water and protic solvents. They must be handled under a strictly inert atmosphere (argon or nitrogen) using proper syringe techniques.[15]

-

Palladium Catalysts: While not pyrophoric, palladium compounds are toxic heavy metals. Appropriate personal protective equipment (PPE) should be worn, and waste should be disposed of according to institutional guidelines.

Conclusion

The synthesis of this compound from 2-bromothiophene-3-carboxylic acid is a solvable challenge that highlights key principles of modern synthetic strategy.

-

The Lithiation-Borylation approach, while requiring careful management of the carboxylic acid via protection or excess base, remains a viable and powerful method, particularly for small-scale synthesis where cryogenic equipment is readily available.

-

The Miyaura Borylation represents a more modern and efficient solution, offering superior functional group tolerance, higher step economy, and milder overall conditions. For substrates with sensitive functional groups or for larger-scale syntheses, it is generally the superior and more reliable method.

Ultimately, the selection of the synthetic route should be guided by a thorough analysis of the specific experimental context, including available reagents, scale, and the chemical nature of any additional substituents on the thiophene ring.

References

- National Institutes of Health (NIH). "Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions.

- Fiveable. 11.3 Protecting groups - Organic Chemistry II.

- Wikipedia. Protecting group.

- Science of Synthesis. Chapter 6 Carboxyl Protecting Groups.

- ResearchGate. Which one is the best reagent for the lithiation of 3-bromothiophene, n-BuLi, t-BuLi, LDA and why?.

- Alfa Chemistry. Miyaura Borylation Reaction.

- Wikipedia. Miyaura borylation.

- Organic Chemistry Portal. Miyaura Borylation Reaction.

- Reddit. Help to reaction: Synthesis of thiophene-2-boronic acid from 2-bromothiophene.

- ACS Publications. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis.

- Reddit. Why do we use t-BuLi instead of sec-BuLi and n-BuLi?.

- University of Bristol. Lithiation- Borylation in Synthesis.

- National Institutes of Health (NIH). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.

- SlideShare. Lithiation–Borylation Methodology and Its Application in Synthesis.

- ResearchGate. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation.

- NINGBO INNO PHARMCHEM CO.,LTD. Thiophene-Based Boronic Acids: A Comprehensive Guide for Organic Synthesis.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- Thieme Connect. Lithiation–Borylation–Protodeboronation Methodology.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 5. reddit.com [reddit.com]

- 6. fiveable.me [fiveable.me]

- 7. Protecting group - Wikipedia [en.wikipedia.org]

- 8. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]

- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of 2-Boronothiophene-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2-boronothiophene-3-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. This molecule uniquely integrates a thiophene scaffold, a boronic acid moiety, and a carboxylic acid group, making it a versatile building block for Suzuki-Miyaura cross-coupling reactions and a candidate for the development of novel therapeutics, particularly as an enzyme inhibitor. This document delves into the structural, acidic, solubility, and lipophilic characteristics of the compound. While specific experimental data for this molecule is limited in public literature, this guide synthesizes information from closely related analogues and foundational chemical principles to provide reliable estimations. Furthermore, it offers detailed, field-proven experimental protocols for the precise determination of these properties, empowering researchers to generate robust and validated data sets.

Introduction: A Molecule of Convergent Functionality

The strategic combination of privileged structural motifs is a cornerstone of modern drug discovery and materials science. This compound (Figure 1) exemplifies this principle, merging three key functional groups onto a single, compact scaffold.

-

The Thiophene Ring: A five-membered aromatic heterocycle, the thiophene ring is a well-established bioisostere for the phenyl group, often introduced to modulate metabolic stability, solubility, and target engagement. Its presence is widespread in numerous approved pharmaceuticals.

-

The Boronic Acid Moiety: Boronic acids (-B(OH)₂) are versatile functional groups. In medicinal chemistry, they are recognized for their ability to form reversible covalent bonds with diols and the hydroxyl groups of serine residues, making them effective inhibitors of enzymes like serine proteases. They are also indispensable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.

-

The Carboxylic Acid Group: As a primary acidic functional group, the carboxyl moiety (-COOH) is crucial for modulating aqueous solubility and provides a key interaction point for forming salt bridges with basic residues (e.g., lysine, arginine) in biological targets.

The convergence of these three groups makes this compound a molecule of high potential, demanding a thorough understanding of its fundamental physicochemical properties to unlock its utility in research and development.

Molecular and Structural Properties

A precise understanding of the molecular identity is the foundation for all further physicochemical analysis.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 519054-53-6 | [1] |

| Molecular Formula | C₅H₅BO₄S | [1] |

| Molecular Weight | 171.97 g/mol | [1] |

| Melting Point | 146 °C | [1] |

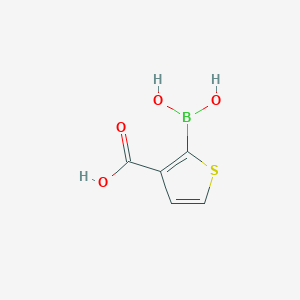

Figure 1: Chemical structure of this compound.

Physicochemical Properties: A Detailed Analysis

The interplay between the boronic acid and carboxylic acid functionalities governs the behavior of this molecule in both chemical and biological systems.

Acidity (pKa)

This molecule possesses two acidic protons: one on the carboxylic acid and one on the boronic acid. The dissociation constants (pKa) are critical determinants of the molecule's charge state at a given pH, which in turn dictates its solubility, membrane permeability, and receptor-binding interactions.

-

Expected pKa Values:

-

Carboxylic Acid (pKa₁): The pKa of a typical aromatic carboxylic acid is around 4-5. For thiophene-3-carboxylic acid, the pKa is approximately 4.1. The adjacent boronic acid group is electron-withdrawing, which is expected to further stabilize the carboxylate anion, thus lowering the pKa. A predicted pKa for the closely related 3-bromothiophene-2-carboxylic acid is 3.09±0.10.[2] Therefore, the pKa₁ of this compound is estimated to be in the range of 3.0 - 3.5 .

-

Boronic Acid (pKa₂): Arylboronic acids are Lewis acids that ionize to form a boronate anion (R-B(OH)₃⁻). Their pKa values are typically in the range of 8-10. For phenylboronic acid, the pKa is ~8.8. The electron-withdrawing nature of the adjacent carboxylic acid group on the thiophene ring is expected to increase the Lewis acidity of the boron center, thereby lowering the pKa. It is reasonable to estimate the pKa₂ to be in the range of 7.5 - 8.5 .

-

Potentiometric titration is the gold-standard method for experimentally determining pKa values. It directly measures pH changes upon the addition of a titrant, allowing for the identification of equivalence points for each acidic proton.[3][4]

Causality: This method is chosen for its high precision and its ability to resolve multiple ionization events, which is essential for a diprotic acid like this compound.

Step-by-Step Methodology:

-

Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Prepare a solution of the compound (e.g., 1 mM) in deionized water or a suitable co-solvent if solubility is low. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[4]

-

Acidification: Acidify the sample solution to a starting pH of ~2.0 with a standardized solution of 0.1 M HCl.

-

Titration: Titrate the solution with a standardized, carbonate-free 0.1 M NaOH solution, adding small, precise increments of the titrant.

-

Data Recording: Record the pH value after each addition of titrant, ensuring the reading stabilizes (drift < 0.01 pH units/minute).[3]

-

Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks on the first derivative plot, dpH/dV).

Caption: Workflow for pKa determination via potentiometric titration.

Solubility

Solubility is a critical parameter influencing bioavailability, formulation, and performance in screening assays. The solubility of boronic acids can be complex due to the potential for dehydration to form cyclic anhydrides known as boroxines, which are typically less soluble.[5]

-

Aqueous Solubility: Due to the presence of two ionizable groups, the aqueous solubility of this compound is expected to be highly pH-dependent. At low pH (<2), the molecule will be neutral and likely exhibit its lowest aqueous solubility (intrinsic solubility). As the pH increases past pKa₁, the carboxylate will form, increasing solubility. As the pH further increases past pKa₂, the boronate will form, leading to a highly soluble dianionic species.

-

Organic Solubility: Boronic acids generally show moderate to good solubility in polar organic solvents like methanol, ethanol, acetone, and DMSO, but poor solubility in nonpolar solvents like hexanes or toluene.[6]

| Solvent | Expected Solubility | Rationale |

| Water (pH < 2) | Low | Neutral species, limited by polarity. |

| Water (pH 4-6) | Moderate | Predominantly monoanionic (carboxylate). |

| Water (pH > 9) | High | Predominantly dianionic (carboxylate and boronate). |

| Methanol, Ethanol | Soluble | Polar protic solvents capable of H-bonding. |

| Acetone, THF | Soluble | Polar aprotic solvents. |

| DMSO | Very Soluble | Highly polar aprotic solvent. |

| Hexane, Toluene | Insoluble | Nonpolar solvents. |

The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility.[7] It measures the concentration of a saturated solution after a prolonged equilibration period.

Causality: This method is chosen because it measures the true thermodynamic solubility, providing a fundamental parameter for pre-formulation and biopharmaceutical modeling, unlike kinetic methods which can overestimate solubility.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing the desired solvent (e.g., pH-buffered aqueous solutions, organic solvents). The excess solid ensures that equilibrium with the solid phase is maintained.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge or filter the suspension to separate the saturated solution from the excess solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant.

-

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

Lipophilicity (LogP / LogD)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.

-

Expected Values:

-

cLogP (Calculated LogP): Based on its structure, the calculated LogP is expected to be in the range of 1.0 - 2.0 , indicating moderate lipophilicity for the neutral form.

-

LogD at pH 7.4: At physiological pH, the carboxylic acid will be deprotonated (anionic), significantly increasing the molecule's hydrophilicity. The LogD at pH 7.4 will therefore be substantially lower than the LogP, likely in the range of -1.0 to 0.0 .

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable method for estimating LogP and determining LogD values.[8]

Causality: This method is chosen for its high throughput, small sample requirement, and good correlation with the traditional shake-flask method. It measures the retention time of a compound on a hydrophobic stationary phase, which is directly related to its lipophilicity.

Step-by-Step Methodology:

-

System Setup: Use a C18 reversed-phase HPLC column. The mobile phase typically consists of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄) and an organic modifier like methanol or acetonitrile.

-

Calibration: Prepare a set of standard compounds with known LogP/LogD values that span the expected range of the test compound.

-

Standard Analysis: Inject each standard and record its retention time (t_R). Determine the column dead time (t₀) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t₀) / t₀.

-

Create Calibration Curve: Plot the known LogP/LogD values of the standards against their corresponding log(k') values. A linear regression of this plot provides the calibration curve.

-

Sample Analysis: Inject the this compound sample under the identical HPLC conditions and determine its log(k').

-

Determine LogD: Interpolate the log(k') of the test compound onto the calibration curve to determine its LogD value.

Caption: Relationship between pH, ionization state, and LogD.

Spectroscopic Profile

Spectroscopic data provides the definitive structural confirmation of a molecule. Below are the expected characteristic signals for this compound.

| Technique | Expected Observations |

| ¹H NMR | ~12-13 ppm (broad s, 1H): Carboxylic acid proton (-COOH).[9]~8.0-8.5 ppm (s, 2H): Boronic acid protons (-B(OH)₂).~7.5-8.0 ppm (d, 1H): Thiophene proton H5.~7.2-7.6 ppm (d, 1H): Thiophene proton H4. |

| ¹³C NMR | ~165-175 ppm: Carboxylic acid carbonyl carbon (-C OOH).[9]~130-145 ppm: Thiophene carbons (C2, C3, C5).~125-130 ppm: Thiophene carbon (C4). Note: The carbon attached to the boron (C2) may be broad or unobserved due to quadrupolar relaxation.[6] |

| FTIR (cm⁻¹) | ~3300-2500 (very broad): O-H stretch from the hydrogen-bonded carboxylic acid dimer.[10]~1710-1680 (strong, sharp): C=O stretch of the carboxylic acid, conjugated with the thiophene ring.[11]~1300-1200 (strong): C-O stretch.[10]~1400-1300: B-O stretch. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 171.0: Deprotonation of the most acidic proton (carboxylic acid).[M-H₂O-H]⁻ at m/z 153.0: Loss of water from the boronic acid moiety. |

Reactivity and Stability

-

Boroxine Formation: A key aspect of boronic acid chemistry is the propensity to undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This can impact solubility, reactivity, and accurate weight measurements. Storing the compound in a cool, dry environment is recommended.[5]

Caption: Reversible equilibrium between boronic acid and boroxine.

-

Suzuki-Miyaura Coupling: The boronic acid moiety makes this compound an excellent coupling partner in Suzuki-Miyaura reactions. It can be coupled with a wide range of aryl or heteroaryl halides to synthesize more complex molecular architectures.

-

Derivatization: The carboxylic acid group serves as a handle for further chemical modification, such as amide bond formation or esterification, allowing for the creation of compound libraries for structure-activity relationship (SAR) studies.

Conclusion

This compound is a strategically designed chemical entity with significant potential in drug discovery and materials science. Its physicochemical profile is dominated by the dual acidity of its carboxylic and boronic acid groups, which dictates its pH-dependent solubility and lipophilicity. While a comprehensive set of experimentally-derived data is not yet widely published, this guide provides robust estimations based on established chemical principles and data from analogous structures. The detailed, validated protocols presented herein provide a clear pathway for researchers to determine the critical physicochemical parameters—pKa, solubility, and LogD—with high confidence. A thorough understanding and experimental validation of these properties are essential first steps in harnessing the full synthetic and therapeutic potential of this versatile molecule.

References

-

Dymek, K., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4477–4484. Available from: [Link]

-

Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. Available from: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy. Available from: [Link]

-

Sporzyński, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(11), 2568. Available from: [Link]

-

LibreTexts Chemistry. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Ibrahim, A. A., & Hasan, M. K. (2021). Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. NTU Journal of Pure Sciences, 1(1), 19-26. Available from: [Link]

-

Oregon State University. (2020). CH 336: Carboxylic Acid Spectroscopy. Available from: [Link]

-

MySkinRecipes. (n.d.). This compound. Available from: [Link]

-

Fuller, L. S., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(10), 12163-12171. Available from: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. GUJS, 1-7. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. 7311-64-0 CAS MSDS (3-Bromothiophene-2-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

- 9. journals.ntu.edu.iq [journals.ntu.edu.iq]

- 10. DSpace [kuscholarworks.ku.edu]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Boronothiophene-3-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery and Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Boronothiophene-3-carboxylic acid is a versatile heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structural features, combining a thiophene ring with both a boronic acid and a carboxylic acid functional group, make it a valuable building block for the synthesis of complex molecules with diverse biological activities and optoelectronic properties. The boronic acid moiety serves as a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide range of substrates. The carboxylic acid group provides a handle for further derivatization, allowing for the fine-tuning of molecular properties and the introduction of additional functionalities. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, and its applications in drug discovery and the development of organic electronic materials.

Chemical Properties and Data

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 519054-53-6 | [1] |

| Molecular Formula | C₅H₅BO₄S | [1] |

| Molecular Weight | 171.97 g/mol | [1] |

| Melting Point | 146 °C | [1] |

| Appearance | Typically a solid | |

| Storage | -20°C, under an inert atmosphere, protected from light | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from thiophene-3-carboxylic acid. The first step involves the regioselective bromination of the thiophene ring at the 2-position to yield 2-bromothiophene-3-carboxylic acid. This intermediate is then converted to the desired boronic acid. Two common methods for this conversion are lithiation-borylation and palladium-catalyzed borylation.

Step 1: Synthesis of 2-Bromothiophene-3-carboxylic Acid

A common method for the synthesis of 2-bromothiophene-3-carboxylic acid involves the directed ortho-metalation of thiophene-3-carboxylic acid followed by quenching with a bromine source.

Experimental Protocol:

-

Dissolve thiophene-3-carboxylic acid in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

Slowly add a strong lithium amide base, such as lithium diisopropylamide (LDA), to the solution. The LDA will deprotonate the carboxylic acid and the 2-position of the thiophene ring.

-

After stirring for a period to ensure complete deprotonation, add a bromine source, such as carbon tetrabromide (CBr₄), to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction with an aqueous acid solution (e.g., 1 M HCl) and extract the product with an organic solvent like diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to afford 2-bromothiophene-3-carboxylic acid as a solid.[2]

Step 2: Conversion of 2-Bromothiophene-3-carboxylic Acid to this compound

Method A: Lithiation-Borylation

This method involves a halogen-metal exchange followed by trapping with a borate ester.

Experimental Protocol:

-

Dissolve 2-bromothiophene-3-carboxylic acid in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Slowly add a solution of a strong organolithium base, such as n-butyllithium (n-BuLi), to the reaction mixture. This will effect a halogen-metal exchange, replacing the bromine atom with a lithium atom.

-

After a short stirring period, add a trialkyl borate, such as trimethyl borate or triisopropyl borate, to the solution.

-

Allow the reaction to slowly warm to room temperature.

-

Acidify the reaction mixture with an aqueous acid (e.g., HCl) to hydrolyze the borate ester and yield the boronic acid.

-

Extract the product with an organic solvent, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude this compound.

-

Purification can be achieved by recrystallization or column chromatography.

Method B: Palladium-Catalyzed Borylation

This method utilizes a palladium catalyst to couple the aryl bromide with a diboron reagent.

Experimental Protocol:

-

In a reaction vessel, combine 2-bromothiophene-3-carboxylic acid, a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate).[3]

-

Add a suitable solvent, such as dioxane or DMF.

-

Degas the reaction mixture by bubbling with an inert gas.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C) and stir until the reaction is complete, as monitored by techniques like TLC or LC-MS.

-

After cooling, the reaction mixture is typically worked up by adding water and extracting with an organic solvent.

-

The pinacol ester intermediate can be hydrolyzed to the boronic acid by treatment with an acid.

-

The final product is then purified by standard methods.

Applications in Drug Discovery

The thiophene scaffold is a common motif in many biologically active compounds, and the ability to introduce diverse substituents via the boronic acid handle makes this compound a valuable tool in drug discovery.

Suzuki-Miyaura Cross-Coupling in the Synthesis of Bioactive Molecules

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In this reaction, the organoboron compound (in this case, this compound) is coupled with an organic halide or triflate in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

To a reaction vessel, add this compound, the aryl or heteroaryl halide/triflate coupling partner, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃).

-

Add a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Degas the mixture thoroughly with an inert gas.

-

Heat the reaction to the desired temperature (typically 80-120 °C) and monitor its progress.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization.

Sources

hydrolytic stability of 2-boronothiophene-3-carboxylic acid

An In-depth Technical Guide to the Hydrolytic Stability of 2-Boronothiophene-3-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract: Boronic acids are a cornerstone of modern medicinal chemistry and organic synthesis, prized for their versatile reactivity and unique biological interactions.[1] The approval of drugs like bortezomib (Velcade®) has solidified their place in the pharmaceutical landscape, driving interest in novel boronic acid-containing scaffolds.[1][2][3] Among these, this compound presents a compelling heterocyclic building block. However, the utility of any boronic acid is fundamentally governed by its stability, particularly its susceptibility to hydrolysis. The primary degradation pathway, protodeboronation, involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[4][5] This guide provides a comprehensive technical framework for understanding, evaluating, and mitigating the hydrolytic instability of this compound, empowering researchers to harness its full potential in drug discovery and development.

Part 1: The Mechanistic Underpinnings of Instability

The stability of an arylboronic acid in aqueous media is not absolute. It exists in a delicate, pH-dependent equilibrium that dictates its susceptibility to degradation. Understanding the underlying mechanisms is the first principle of designing stable formulations and robust synthetic protocols.

The Primary Degradation Pathway: Protodeboronation

Protodeboronation is the most common non-oxidative degradation route for arylboronic acids in solution.[4][5] The reaction is highly dependent on the specific conditions and the electronic nature of the organic substituent.[4] Mechanistic studies have revealed that the process can be catalyzed by both acid and, more commonly, base.[4][6]

-

Base-Catalyzed Protodeboronation: This is often the most problematic pathway, especially under physiological or basic synthetic conditions.[6][7] The process begins with a pre-equilibrium step where the Lewis acidic, sp²-hybridized boronic acid accepts a hydroxide ion to form a more nucleophilic, sp³-hybridized tetrahedral boronate anion.[4][6] This boronate species is significantly more reactive and susceptible to cleavage. The subsequent rate-limiting step typically involves the reaction of the boronate with a proton source (like water) to cleave the C-B bond.[4]

-

Acid-Catalyzed Protodeboronation: While often slower than the base-catalyzed route for many boronic acids, this pathway can be relevant under acidic conditions. It involves a direct reaction between the neutral boronic acid and an acid.[4]

For this compound, the presence of the electron-rich thiophene ring and the electron-withdrawing carboxylic acid group creates a nuanced electronic profile that influences the rate of these processes. While electron-withdrawing groups can increase the Lewis acidity of the boron center, the overall stability is a complex interplay of these electronic factors and the specific reaction conditions.[1]

Caption: General mechanisms for protodeboronation of arylboronic acids.

Critical Factors Influencing Stability

The rate of protodeboronation is not static; it is profoundly influenced by several environmental and structural factors.

-

Solution pH: This is arguably the most critical factor. The stability of boronic acids is highly pH-dependent.[6][8] As the pH of the solution approaches and surpasses the pKa of the boronic acid, the concentration of the highly reactive tetrahedral boronate anion increases, leading to accelerated degradation under basic conditions.[6] Therefore, determining the pH-rate profile is essential to identify the pH at which the compound exhibits maximum stability.

-

Temperature: As with most chemical reactions, an increase in temperature will accelerate the rate of hydrolytic degradation. This relationship can be leveraged in forced degradation studies to predict stability at lower temperatures (e.g., storage conditions) using the Arrhenius equation.

-

Oxidation: Although this guide focuses on hydrolytic stability, it is crucial to recognize that boronic acids are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species, which can convert the boronic acid to a phenol and boric acid.[5][9][10] This pathway can be a significant contributor to overall degradation, especially under physiological conditions.[9][11]

-

Buffer Components: Certain buffer species can interact with boronic acids to form binary or ternary complexes, potentially altering the kinetics of hydrolysis.[12] This is an important consideration when designing formulation buffers or reaction media.

Part 2: A Self-Validating Framework for Stability Assessment

A robust evaluation of hydrolytic stability requires a systematic and well-controlled experimental approach. The goal is not merely to observe degradation but to quantify its rate under various conditions, thereby creating a predictive model of the molecule's behavior. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the workhorse for this analysis.

Experimental Design: A Forced Degradation Study

The causality behind a forced degradation study is to subject the molecule to stress conditions (e.g., elevated temperature and a range of pH values) to accelerate decomposition. This allows for the rapid identification of degradation products and the determination of the intrinsic stability of the molecule.

-

Rationale for pH Range: Testing across a wide pH range (e.g., pH 2, 4, 7, 9, 12) is critical. It helps to identify the pH of maximum stability, which is invaluable for formulation development, and reveals whether the degradation is acid or base-catalyzed.[4]

-

Rationale for Temperature: Performing the study at multiple temperatures (e.g., 40°C, 60°C, 80°C) allows for the calculation of the activation energy for the degradation process, enabling extrapolation of degradation rates to typical storage conditions (e.g., 4°C or 25°C).

Caption: Experimental workflow for assessing hydrolytic stability.

Protocol: Stability-Indicating HPLC-UV Method Development

This protocol describes a self-validating system for monitoring the degradation of this compound. A key challenge in the HPLC analysis of boronic acids is the potential for on-column degradation.[13][14] The choice of column and mobile phase is therefore critical.

Objective: To develop and validate an HPLC method capable of separating the parent compound, this compound, from its primary degradant (thiophene-3-carboxylic acid) and any other potential impurities.

Step 1: Materials and Reagents

-

This compound (Reference Standard)

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Formic Acid (or other suitable mobile phase modifier)

-

Buffers: Prepare a series of buffers (e.g., phosphate, citrate) covering the desired pH range.

Step 2: Stock and Sample Preparation

-

Stock Solution: Accurately weigh and dissolve the reference standard in an aprotic diluent like acetonitrile to minimize pre-injection hydrolysis.[13][15] A typical concentration is 1.0 mg/mL.

-

Forced Degradation Samples:

-

For each pH condition, mix a small volume of the stock solution with the corresponding aqueous buffer to achieve a final concentration of ~50-100 µg/mL. The percentage of organic solvent should be kept low to ensure hydrolysis is not inhibited.

-

Prepare a "time zero" (t=0) sample by immediately quenching the reaction (e.g., by diluting with the mobile phase starting condition) and injecting it.

-

Place the remaining samples in temperature-controlled chambers.

-

At each designated time point, withdraw an aliquot, quench, and analyze.

-

Step 3: Chromatographic Conditions (Recommended Starting Point)

-

Instrument: HPLC or UPLC system with UV/PDA detection.[13]

-

Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[16] An end-capped C18 column (e.g., Waters XTerra MS C18, XBridge Premier BEH C18) is a good starting point.[16]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A linear gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 254 nm or as determined by PDA scan.

-

Injection Volume: 5-10 µL

Step 4: Method Validation and Self-Validation

-

Specificity: Inject the parent compound, the expected degradant (if available), and a placebo (buffer). The method is specific if all peaks are well-resolved. Analyze the stressed samples to ensure degradant peaks do not co-elute with the parent peak.

-

System Suitability: At the start of each run, inject a standard solution multiple times. The retention time and peak area should have a relative standard deviation (RSD) of <2%.

-

Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to t=0. Plot the natural logarithm of the percentage remaining versus time. For a first-order reaction, this plot will be linear, and the negative of the slope will be the observed rate constant (k_obs).

Part 3: Data Interpretation and Mitigation Strategies

Quantitative Data Presentation

The results of the stability study should be summarized to provide a clear overview of the compound's behavior. The observed rate constants (k_obs) and calculated half-lives (t½ = 0.693/k_obs) are the most critical parameters.

Table 1: Example Data Summary for the Hydrolytic Stability of this compound at 60°C

| pH | Observed Rate Constant (k_obs, hr⁻¹) | Half-Life (t½, hours) | Primary Degradant Identified |

| 2.0 | 0.005 | 138.6 | Thiophene-3-carboxylic acid |

| 4.0 | 0.002 | 346.5 | Thiophene-3-carboxylic acid |

| 7.0 | 0.015 | 46.2 | Thiophene-3-carboxylic acid |

| 9.0 | 0.150 | 4.6 | Thiophene-3-carboxylic acid |

| 12.0 | 0.685 | 1.0 | Thiophene-3-carboxylic acid |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

This data would typically be visualized in a pH-rate profile plot (log k_obs vs. pH) to clearly show the V-shaped curve characteristic of many compounds, indicating the pH of maximum stability in the curve's trough.

Strategies for Enhancing Stability

If the intrinsic is insufficient for a desired application, several strategies can be employed:

-

pH Control and Formulation: The most straightforward approach is to formulate the compound in a buffered system at its pH of maximum stability, as determined by the pH-rate profile.

-

Esterification: Boronic acids can be protected by converting them into boronate esters (e.g., using diols like pinacol).[7][17] These esters are generally more stable to hydrolysis and can act as prodrugs or stabilized intermediates for synthesis.[14][17] However, the degree of protection is highly dependent on the diol used, with some esters hydrolyzing faster than the parent acid.[18][19]

-

Aprotic Solvents: For synthetic applications, using aprotic solvents can completely prevent hydrolytic degradation.[13]

-

Lyophilization: For pharmaceutical formulations, lyophilizing the compound, potentially with a bulking agent like mannitol, can improve its long-term solid-state stability.[2]

Conclusion

The is a critical parameter that dictates its viability as a tool in drug discovery and synthesis. The primary degradation pathway is protodeboronation, a process heavily influenced by solution pH. A systematic investigation using a stability-indicating HPLC method allows for the quantification of degradation kinetics, the identification of the pH of maximum stability, and the development of effective mitigation strategies. By applying the principles and protocols outlined in this guide, researchers can confidently assess and manage the stability of this promising molecule, unlocking its full scientific potential.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Cammidge, A. N., & Creton, I. (2009). Protodeboronation of Arylboronic Acids. In Boronic Acids (pp. 133-152). Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/10.1002/9783527626779.ch5]

- Kuivila, H. G., & Armour, A. G. (1957). Aromatic Boronic Acids. IV. The Kinetics and Mechanism of Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 79(21), 5659–5662. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01578a023]

- Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165. [URL: https://pubs.acs.org/doi/10.1021/jacs.7b07444]

- Wikipedia. (n.d.). Protodeboronation. Retrieved from [URL: https://en.wikipedia.

- BenchChem. (2025). Analytical techniques for monitoring the degradation of benzylboronic acid. [URL: https://www.benchchem.

- Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives. In Boronic Acids. [URL: https://application.wiley-vch.de/books/sample/3527309918_c01.pdf]

- Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. [URL: https://pubs.acs.org/doi/10.1021/jacs.1c06863]

- Xu, J., et al. (2006). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Method. Journal of Liquid Chromatography & Related Technologies, 29(19), 2795-2806. [URL: https://www.tandfonline.com/doi/abs/10.1080/10826070600959013]

- Nave, S., et al. (2010). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 1(1), 108-111. [URL: https://pubs.rsc.org/en/content/articlelanding/2010/sc/c0sc00153k]

- ResearchGate. (2018). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. [URL: https://www.researchgate.

- Yan, J., & Springsteen, G. (2004). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—it is not as simple as it appears. Tetrahedron, 60(49), 11205-11209. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040200401450X]

- LJMU Research Online. (2018). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. [URL: https://researchonline.ljmu.ac.uk/id/eprint/9029/]

- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Boronic and Borinic Acid Ester Reactions. [URL: https://www.benchchem.com/product-guides/a-comparative-guide-to-the-kinetics-of-boronic-and-borinic-acid-ester-reactions]

- American Chemical Society. (2019). Improving the oxidative stability of boronic acids through stereoelectronic effects. [URL: https://pubs.acs.org/doi/10.1021/jacs.9b05123]

- BenchChem. (2025). Addressing stability issues of heteroaryl boronic acids in solution. [URL: https://www.benchchem.com/product-guides/addressing-stability-issues-of-heteroaryl-boronic-acids-in-solution]

- ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [URL: https://www.researchgate.

- Semantic Scholar. (2020). Internal and external catalysis in boronic ester networks. [URL: https://www.semanticscholar.org/paper/Internal-and-external-catalysis-in-boronic-ester-Hudson-Berg/2a665b82099e2e5050f28a8d116c478e1b9b1834]

- AA Blocks. (2019). Chemistry Of Boronic Esters. [URL: https://www.aablocks.

- National Institutes of Health. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5266854/]

- American Chemical Society. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [URL: https://pubs.acs.org/doi/10.1021/acs.accounts.2c00078]

- National Institutes of Health. (2019). Boronic acid with high oxidative stability and utility in biological contexts. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6731003/]

- ResearchGate. (2016). Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. [URL: https://www.researchgate.

- Waters Corporation. (2023). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2023/developing-a-separation-for-eleven-boronic-acids-using-maxpeak-premier-column-technology-on-an-arc-hplc-system.html]

- PubMed. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. [URL: https://pubmed.ncbi.nlm.nih.gov/22424905/]

- PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/35130005/]

- Royal Society of Chemistry. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ay/c4ay01712a]

- Ingenta Connect. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. [URL: https://www.ingentaconnect.com/content/tandf/ljlc/2014/00000037/00000009/art00001]

- PubMed. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [URL: https://pubmed.ncbi.nlm.nih.gov/10994226/]

- KU ScholarWorks. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. [URL: https://kuscholarworks.ku.edu/handle/1808/930]

- MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- Organic Chemistry Portal. (n.d.). Protodeboronations. [URL: https://www.organic-chemistry.

- Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [URL: https://www.drugdiscoverytrends.com/novel-synthesis-technique-produces-boronic-acid-based-drugs]

- National Institutes of Health. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319114/]

Sources

- 1. mdpi.com [mdpi.com]

- 2. DSpace [kuscholarworks.ku.edu]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 10. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aablocks.com [aablocks.com]

- 13. benchchem.com [benchchem.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

spectroscopic characterization of 2-boronothiophene-3-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Boronothiophene-3-carboxylic Acid

Abstract

This compound is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its utility as a building block, particularly in Suzuki-Miyaura cross-coupling reactions, stems from the presence of both a reactive boronic acid and a versatile carboxylic acid moiety on a thiophene scaffold.[1] Accurate and comprehensive characterization is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides a detailed exploration of the multi-technique spectroscopic approach required for the unambiguous structural elucidation of this compound, grounded in established principles and field-proven methodologies.

Molecular Identity and Physicochemical Properties

Before delving into spectroscopic analysis, it is crucial to establish the fundamental properties of the target molecule.

-

Chemical Formula: C₅H₅BO₄S

-

Molecular Weight: 171.97 g/mol

-

Physical State: Typically a solid

-

Melting Point: ~146 °C[1]

The unique arrangement of functional groups dictates the molecule's chemical behavior and forms the basis of its spectroscopic signature.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of ¹H, ¹³C, and, crucially for this compound, ¹¹B nuclei.

¹H NMR Spectroscopy: Mapping the Proton Framework

Proton NMR confirms the arrangement of hydrogen atoms on the thiophene ring and identifies the acidic protons.

Expected Spectrum:

-

Thiophene Protons (H-4, H-5): Two distinct signals are expected in the aromatic region (typically δ 7.0-8.5 ppm). These protons will appear as doublets due to coupling with each other.

-

Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield (δ 10-13 ppm).[2][3] Its broadness is a result of hydrogen bonding and chemical exchange. This signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a key diagnostic test.

-

Boronic Acid Protons (-B(OH)₂): These protons may appear as a broad singlet, often exchange-broadened and sometimes difficult to observe. Their chemical shift can be highly dependent on the solvent and concentration.

Expert Insight: The choice of solvent is critical. DMSO-d₆ is often preferred as it can effectively solvate the acidic protons, leading to sharper signals compared to less polar solvents like CDCl₃.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrumentation: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to optimize magnetic field homogeneity.

-

Acquire a standard ¹H spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the range of 0-15 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at δ 2.50 ppm).

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Carbon NMR provides a count of unique carbon environments and identifies the key carbonyl and aromatic carbons.

Expected Spectrum:

-

Carboxylic Carbonyl Carbon (-COOH): The least shielded carbon, appearing in the δ 160-185 ppm region.[4][5]

-

Thiophene Carbons: Four distinct signals are expected in the aromatic region (δ 115-150 ppm). The carbon atom directly attached to the boronic acid group (C-2) will be significantly influenced by the boron atom.

-

The signal for the carbon attached to the boron (C-B) can sometimes be broadened due to quadrupolar relaxation of the boron nucleus.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required for optimal signal-to-noise, given the lower natural abundance of ¹³C.

-

Instrumentation: Utilize the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, where all ¹³C signals appear as singlets.

-

A longer acquisition time and a higher number of scans (e.g., 1024 or more) are typically necessary.

-

Set the spectral width to cover the range of 0-200 ppm.

-

-

Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

¹¹B NMR Spectroscopy: The Boron Signature

This technique is indispensable for confirming the presence and chemical state of the boron atom.

Expected Spectrum:

-

For a tricoordinate boronic acid, a single, relatively broad signal is expected. The chemical shift for aryl boronic acids typically falls in the range of δ 22-30 ppm.[6][7] The broadness of the signal is due to the quadrupolar nature of the ¹¹B nucleus.

Expert Insight: The chemical shift in ¹¹B NMR is highly sensitive to the coordination state of the boron atom. The addition of a Lewis base would cause a significant upfield shift, confirming the Lewis acidic nature of the boronic acid.[7]

Protocol: ¹¹B NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR.

-

Instrumentation: An NMR spectrometer equipped with a broadband probe capable of observing the ¹¹B nucleus is required.

-

Data Acquisition:

-

Tune the probe to the ¹¹B frequency.

-

Acquire a proton-decoupled ¹¹B spectrum.

-

Set the spectral width to adequately cover the expected chemical shift range (e.g., from -50 to 100 ppm).

-

-

Data Processing: Process the FID and reference the spectrum using an external standard, such as BF₃·OEt₂ (δ 0.0 ppm).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

MS provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns.

Expected Data (using Electrospray Ionization - ESI):

-

Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 170.96 is expected to be prominent. In positive ion mode, adducts such as [M+H]⁺ (m/z 172.98) or [M+Na]⁺ (m/z 194.96) may be observed.

-

Key Fragments: Fragmentation can occur through the loss of water ([M-H₂O]), the carboxyl group ([M-COOH]), or other characteristic cleavages of the thiophene ring.[8][9] The isotopic signature of boron (¹⁰B and ¹¹B) and sulfur (³²S, ³³S, ³⁴S) can further aid in confirming the elemental composition of the parent ion and its fragments.

Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of water if necessary.

-

Instrumentation: Introduce the sample into an ESI mass spectrometer via direct infusion or coupled with a liquid chromatography system.

-

Data Acquisition:

-

Operate the spectrometer in both positive and negative ion modes to capture all relevant ionic species.

-

Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to obtain highly accurate mass measurements, allowing for elemental composition determination.

-

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed formula.

Vibrational Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Expected Spectrum:

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹. This characteristic broadness is due to strong intermolecular hydrogen bonding (dimerization).[4][10][11]

-

C-H Stretch (Aromatic): Sharp peaks appearing just above 3000 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band. For an aromatic carboxylic acid, this peak is typically found between 1680 and 1710 cm⁻¹, shifted to a lower frequency due to conjugation with the thiophene ring.[11][12]

-

C=C Stretch (Aromatic): Medium intensity bands in the 1400-1600 cm⁻¹ region.

-

B-O Stretch: A strong band typically observed in the 1300-1400 cm⁻¹ region.

-

C-O Stretch: A band of medium intensity between 1210-1320 cm⁻¹.[10][11]

-

O-H Bend: A broad absorption around 920 cm⁻¹ can also be characteristic of a carboxylic acid dimer.[11]

Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Analysis: The resulting spectrum will be a plot of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups.

UV-Visible Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which are primarily influenced by the conjugated π-system of the thiophene ring and the attached functional groups.

Expected Spectrum:

-

Simple carboxylic acids absorb around 210 nm.[2][13] However, the conjugation with the thiophene ring will cause a bathochromic (red) shift to a longer wavelength.

-

An absorption maximum (λ_max) is expected in the UV region, likely between 250-300 nm, corresponding to a π→π* transition of the conjugated system. A weaker n→π* transition from the carbonyl group may also be observed.[12][14]

Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λ_max.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Fill a matched quartz cuvette with the sample solution.

-

Scan a range of wavelengths (e.g., 200-400 nm) to identify all absorption maxima.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λ_max) and calculate the molar absorptivity (ε) if the concentration is known accurately.

Summary and Integrated Workflow

A combination of these techniques provides a self-validating system for the complete characterization of this compound. The data from each method should be consistent and complementary.

Summary of Expected Spectroscopic Data

| Technique | Feature | Expected Value/Region |

| ¹H NMR | Thiophene Protons | δ 7.0 - 8.5 ppm (doublets) |

| Carboxylic Acid Proton | δ 10 - 13 ppm (broad singlet) | |

| ¹³C NMR | Carbonyl Carbon | δ 160 - 185 ppm |

| Thiophene Carbons | δ 115 - 150 ppm | |

| ¹¹B NMR | Boronic Acid | δ 22 - 30 ppm (broad singlet) |

| Mass Spec | [M-H]⁻ | m/z 170.96 |

| IR | O-H Stretch (acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch | 1680 - 1710 cm⁻¹ (strong) | |

| B-O Stretch | 1300 - 1400 cm⁻¹ (strong) | |

| UV-Vis | λ_max (π→π*) | 250 - 300 nm |

Comprehensive Characterization Workflow

Sources

- 1. This compound [myskinrecipes.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Boronothiophene-3-carboxylic Acid